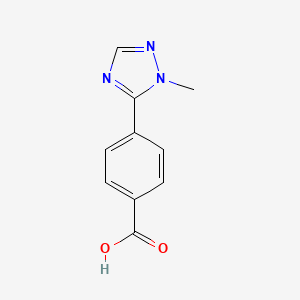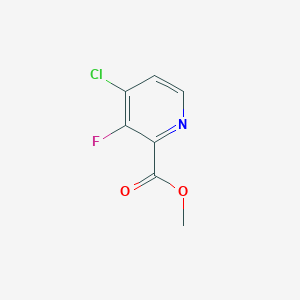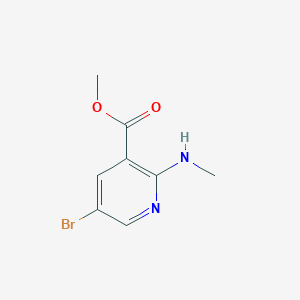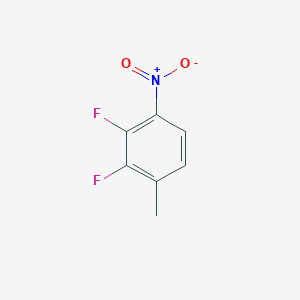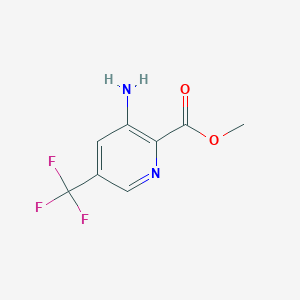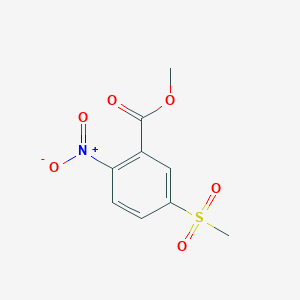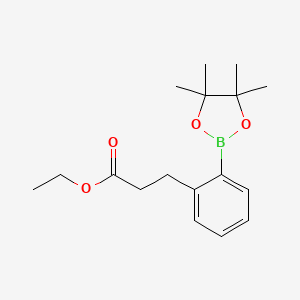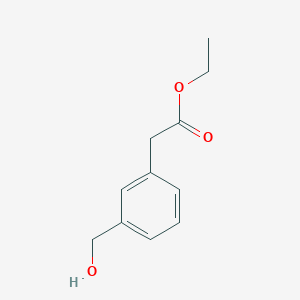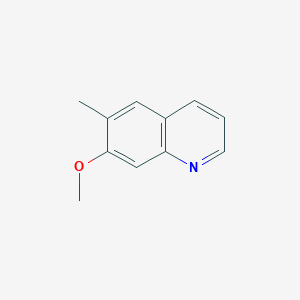
7-Methoxy-6-methylquinoline
概要
説明
“7-Methoxy-6-methylquinoline” is a chemical compound with the molecular formula C11H11NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-6-methylquinoline” can be represented by the InChI code 1S/C11H11NO/c1-8-6-9-4-3-5-12-10 (9)7-11 (8)13-2/h3-7H,1-2H3 . This indicates that the compound has a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 6th position.
Physical And Chemical Properties Analysis
“7-Methoxy-6-methylquinoline” is a white to brown solid with a molecular weight of 173.21 . It is stored at a temperature of +4°C .
科学的研究の応用
Anticancer Activity
7-Methoxy-6-methylquinoline has been identified as a core structure in various anticancer agents. Its derivatives have shown promise in targeting different types of cancer cells by interfering with cell proliferation and inducing apoptosis. The quinoline nucleus is a common motif in many FDA-approved drugs, and ongoing research aims to enhance its efficacy and selectivity towards cancerous cells .
Antioxidant Properties
The quinoline derivatives are also known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor to numerous chronic diseases. The methoxy and methyl groups in 7-Methoxy-6-methylquinoline may influence its antioxidant capacity, making it a potential candidate for further studies in this field .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Quinoline compounds, including 7-Methoxy-6-methylquinoline, have been explored for their anti-inflammatory activities. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating other inflammatory pathways .
Antimalarial Applications
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being one of the most well-known examples. Research into 7-Methoxy-6-methylquinoline could uncover new antimalarial drugs that are more effective against resistant strains of malaria-causing parasites .
Anti-SARS-CoV-2 Potential
The recent pandemic has spurred interest in finding compounds that can combat SARS-CoV-2. Quinoline derivatives have been investigated for their potential to inhibit the virus’s replication. 7-Methoxy-6-methylquinoline’s structure could be optimized to develop potent anti-COVID-19 medications .
Antituberculosis Activity
Tuberculosis remains a major global health challenge. Quinoline compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 7-Methoxy-6-methylquinoline could serve as a scaffold for designing new antituberculosis drugs, especially to overcome multidrug-resistant strains .
作用機序
For instance, some quinolines have antimicrobial properties and are used as antibiotics. They work by inhibiting the bacterial enzymes DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of quinolines can vary depending on their specific chemical structure. Factors such as molecular weight, solubility, and the presence of functional groups can influence how these compounds are absorbed and metabolized in the body .
The action of quinolines can also be influenced by environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect the stability and efficacy of these compounds .
特性
IUPAC Name |
7-methoxy-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTCQWZHRBDQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-6-methylquinoline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

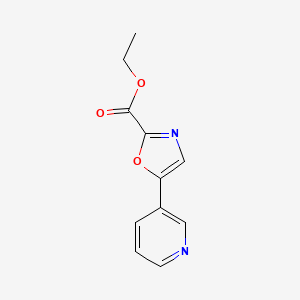
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
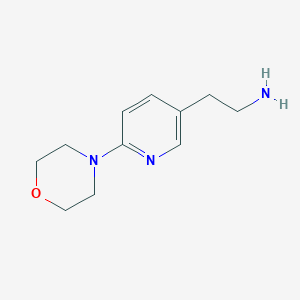
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)
